![molecular formula C13H18N2S B12613907 (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide CAS No. 904326-09-6](/img/structure/B12613907.png)
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide is a chiral compound with a unique structure that includes a pyrrolidine ring and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide typically involves the reaction of pyrrolidine derivatives with phenylethylamine. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are commonly used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,4-dione derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyridine ring fused to the pyrrolidine ring and are known for their biological activities.
Uniqueness
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a phenylethyl group. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
904326-09-6 |
|---|---|
Molekularformel |
C13H18N2S |
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c1-10(11-6-3-2-4-7-11)15-13(16)12-8-5-9-14-12/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16)/t10-,12+/m1/s1 |
InChI-Schlüssel |
HAZMYUCALIRQSV-PWSUYJOCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC(=S)[C@@H]2CCCN2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=S)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


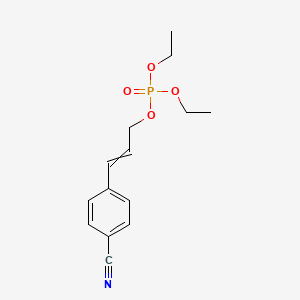
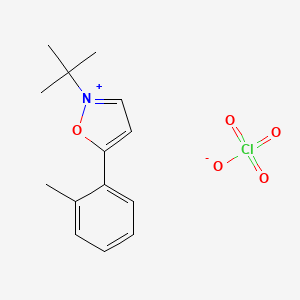
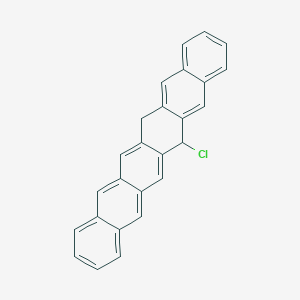
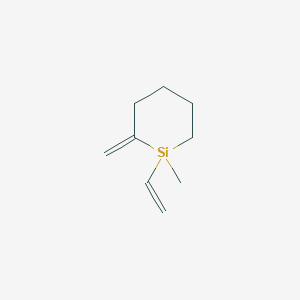
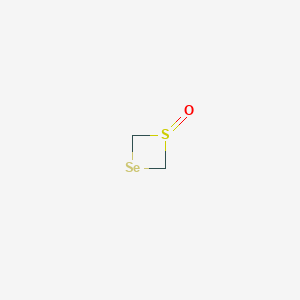

![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)
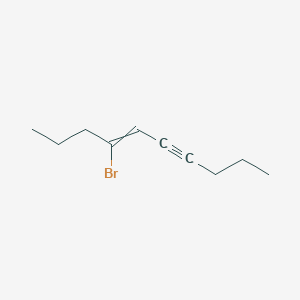
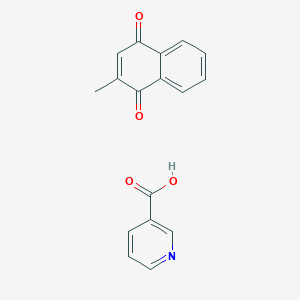

![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
